molecular formula C23H17ClN4S B5714636 2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B5714636
M. Wt: 416.9 g/mol
InChI Key: MRHVHKBOTKOZQL-DHRITJCHSA-N
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Description

2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a benzothiazole moiety, which is also known for its biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole typically involves the condensation of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde with 2-hydrazinyl-1,3-benzothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like ethanol or methanol . The reaction mixture is refluxed for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole is unique due to its combined indole and benzothiazole moieties, which confer distinct biological properties. The presence of the chlorobenzyl group further enhances its bioactivity and specificity towards certain molecular targets .

Properties

IUPAC Name

N-[(E)-[1-[(2-chlorophenyl)methyl]indol-3-yl]methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4S/c24-19-9-3-1-7-16(19)14-28-15-17(18-8-2-5-11-21(18)28)13-25-27-23-26-20-10-4-6-12-22(20)29-23/h1-13,15H,14H2,(H,26,27)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHVHKBOTKOZQL-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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